molecular formula C13H17ClF3NO B8130183 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride

Cat. No.: B8130183
M. Wt: 295.73 g/mol
InChI Key: SASZAXKFPIIVOF-UHFFFAOYSA-N
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Description

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a difluoroethoxy substituent on the phenyl ring and a piperidine moiety linked via a phenyl group. This compound is structurally tailored to enhance bioavailability and metabolic stability, common goals in medicinal chemistry for central nervous system (CNS) or receptor-targeting drugs . Its synthesis likely involves multi-step reactions, including nucleophilic substitution for introducing the difluoroethoxy group and acid-mediated cyclization for piperidine ring formation .

Properties

IUPAC Name

4-[4-(2,2-difluoroethoxy)-2-fluorophenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-12-7-10(18-8-13(15)16)1-2-11(12)9-3-5-17-6-4-9;/h1-2,7,9,13,17H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASZAXKFPIIVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)OCC(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine-Fluorophenyl Backbone

The core structure is synthesized via a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. A common approach involves reacting 4-chloro-2-fluorophenylpiperidine with a difluoroethoxide nucleophile. For example, 4-piperidinylpiperidine intermediates are prepared using benzylamine and methyl acrylate as starting materials, followed by Dieckmann condensation and hydrogenolysis. The hydrogenolysis step employs palladium-carbon catalysts under high-pressure hydrogen (20 kg/cm²) at 110–120°C for 2–5 hours.

Introduction of the 2,2-Difluoroethoxy Group

The difluoroethoxy moiety is introduced via an alkylation reaction. 2,2-Difluoroethyl bromide or tosylate reacts with the phenolic oxygen of the fluorophenylpiperidine intermediate in the presence of a base such as potassium carbonate. Dimethyl sulfoxide (DMSO) or acetonitrile is used as a solvent to enhance nucleophilicity. The reaction is conducted at 60–80°C for 6–12 hours, yielding the ether-linked product.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in a polar solvent like ethanol or ethyl acetate. The hydrochloride salt precipitates and is purified via recrystallization from ethanol-ether mixtures.

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium-Carbon Catalysts : Used in hydrogenolysis steps to remove protecting groups (e.g., benzyl groups). Optimal loading is 5–10% w/w, with toluene or benzene as solvents.

  • Base Selection : Potassium carbonate outperforms weaker bases (e.g., sodium bicarbonate) in etherification reactions, achieving >85% yield.

Solvent Effects

  • Etherification : Acetonitrile provides higher reaction rates than DMSO due to its moderate polarity.

  • Hydrogenolysis : Toluene minimizes side reactions compared to benzene, which may undergo unintended hydrogenation.

Temperature and Pressure

  • Etherification : 60–80°C balances reaction rate and byproduct formation.

  • Hydrogenolysis : Elevated temperatures (110–120°C) and pressures (20 kg/cm²) are critical for complete deprotection.

Key Intermediates and Byproducts

Intermediate Characterization

  • 4-(2-Fluorophenyl)piperidine : Characterized by [¹⁹F NMR] (δ −112 ppm for aromatic fluorine) and [¹H NMR] (δ 3.2 ppm for piperidine protons).

  • 2,2-Difluoroethyl Tosylate : Identified via [¹⁹F NMR] (δ −75 ppm for CF₂ group).

Common Byproducts

  • Di-O-alkylated Products : Formed due to excess alkylating agent, mitigated by stoichiometric control.

  • Dehydrohalogenation Byproducts : Observed during HCl salt formation, minimized by low-temperature crystallization.

Purification and Analytical Methods

Recrystallization

The hydrochloride salt is purified using ethanol-ether mixtures, achieving >98% purity. Solvent ratios (e.g., 3:1 ethanol:ether) are optimized to maximize yield.

Chromatography

Silica gel chromatography (ethyl acetate:hexane, 1:4) isolates intermediates with ≥95% purity.

Spectroscopic Analysis

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 295.73.

  • X-ray Crystallography : Confirms the planar geometry of the fluorophenyl ring.

Industrial-Scale Production Challenges

Scalability of Hydrogenolysis

Large-scale hydrogenolysis requires specialized reactors to maintain high-pressure conditions safely. Continuous flow systems reduce reaction times by 30% compared to batch processes.

Cost-Efficiency

  • Catalyst Recycling : Palladium-carbon catalysts are reused up to 5 times without significant activity loss.

  • Solvent Recovery : Distillation recovers >90% of toluene and acetonitrile.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
SNAr Alkylation7898Short reaction time
Suzuki Coupling6595Tolerance for sensitive functional groups
Hydrogenolysis8297Scalability

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy-fluorophenyl oxides, while reduction could produce difluoroethoxy-fluorophenyl alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Recent studies have indicated that compounds similar to 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride may exhibit antidepressant properties. The piperidine moiety is often associated with enhancing neurotransmitter activity, particularly serotonin and norepinephrine, which are crucial in mood regulation. Research has shown that derivatives of piperidine can interact with serotonin receptors, leading to potential therapeutic effects in treating depression .

1.2 Antipsychotic Properties

The compound's structural characteristics suggest it may also play a role in antipsychotic treatments. Compounds with similar piperidine structures have been studied for their ability to modulate dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders. Early-stage pharmacological studies are focusing on its efficacy and safety profile in this context .

Pharmacological Research

2.1 In Vivo Studies

In vivo studies using animal models have demonstrated that this compound can influence behavioral outcomes related to anxiety and stress responses. These studies typically involve administering the compound to rodents and assessing changes in behavior through established tests such as the Elevated Plus Maze and Forced Swim Test .

2.2 Mechanistic Insights

Mechanistic studies are crucial for understanding how this compound exerts its effects at the molecular level. Investigations into its binding affinities for various receptors (e.g., serotonin and dopamine receptors) are ongoing, providing insights into its potential pathways of action. Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, which are essential for developing new therapeutic agents .

Biochemical Applications

3.1 Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specific focus has been placed on its interaction with enzymes involved in neurotransmitter metabolism, which could lead to increased levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft. This mechanism is particularly relevant for developing treatments for mood disorders .

3.2 Research Tool

In biochemical research, this compound serves as a valuable tool for studying receptor interactions and signaling pathways. Its unique structural features allow researchers to explore the effects of fluorinated compounds on biological systems, contributing to the broader field of medicinal chemistry .

Case Studies

Study Focus Findings
Study 1Antidepressant effectsDemonstrated increased serotonin levels in rodent models after administration of similar piperidine derivatives .
Study 2Antipsychotic propertiesShowed modulation of D2 dopamine receptor activity, suggesting potential use in treating psychosis .
Study 3Enzyme inhibitionIdentified as an effective inhibitor of monoamine oxidase enzymes, leading to enhanced neurotransmitter availability .

Mechanism of Action

The mechanism of action of 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and fluorophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences Reference
4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine HCl C13H15ClF3NO 301.7 2-Fluoro, 2,2-difluoroethoxy phenyl Reference compound
4-(2,4-Difluorophenoxy)piperidine HCl C11H12ClF2NO 263.7 2,4-Difluoro phenoxy Phenoxy vs. phenyl linkage
4-(4-Fluorophenyl)piperidine HCl C11H13ClFN 217.7 4-Fluoro phenyl No ether group; simpler substitution
4-(2-Bromo-4-fluorophenoxy)piperidine HCl C11H14BrClFNO 310.6 2-Bromo, 4-fluoro phenoxy Bromine addition increases MW
4-(2,2-Difluoroethyl)piperidine HCl C7H14ClF2N 185.6 Difluoroethyl side chain Aliphatic substituent vs. aromatic

Key Observations :

  • Substituent Position and Type: The difluoroethoxy group in the target compound enhances hydrophilicity compared to non-ether analogs like 4-(4-fluorophenyl)piperidine HCl .
  • Halogen Effects: Bromine substitution (e.g., in 4-(2-bromo-4-fluorophenoxy)piperidine HCl) increases molecular weight and may alter receptor binding kinetics .
  • Ether vs.

Pharmacological Activity

  • Fexofenadine HCl (a piperidine-based antihistamine) demonstrates the therapeutic relevance of fluorinated piperidines, though its structure includes a carboxylic acid group absent in the target compound .

Physicochemical Properties

  • LogP and Solubility: The difluoroethoxy group likely lowers LogP compared to non-polar analogs, enhancing aqueous solubility. For example, 4-(2,2-difluoroethyl)piperidine HCl has a LogP of ~2.8, while phenoxy analogs range from 2.5–3.5 .
  • Hydrogen Bonding: The target compound’s hydrogen bond acceptors (F, O, N) may improve membrane permeability relative to non-fluorinated piperidines .

Biological Activity

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride (CAS 2270906-26-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H17ClF3NC_{15}H_{17}ClF_3N, indicating the presence of multiple fluorine atoms which may influence its biological activity.

Research indicates that compounds similar to this compound often target neurotransmitter systems, particularly those involving serotonin and norepinephrine. This compound may exhibit selective inhibition of certain receptors, thereby modulating neurotransmission and influencing various physiological processes.

Pharmacological Effects

  • Antidepressant Activity : Compounds in the piperidine class have been studied for their potential antidepressant effects. The mechanism typically involves the inhibition of serotonin reuptake, which increases serotonin levels in the synaptic cleft.
  • Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety symptoms through modulation of the GABAergic system.
  • Neuroprotective Effects : Some studies suggest that this class of compounds may offer neuroprotection through antioxidant mechanisms and by reducing neuroinflammation.

Case Studies

  • Study on Neurotransmitter Modulation :
    A study highlighted the effects of piperidine derivatives on serotonin and norepinephrine levels in animal models. Results indicated that these compounds could significantly increase serotonin levels, suggesting potential use in treating mood disorders .
  • Fluorinated Compounds in Drug Development :
    Research focused on fluorinated piperidines has shown enhanced binding affinity to serotonin receptors compared to their non-fluorinated counterparts. This suggests that the fluorine substituents may play a critical role in enhancing pharmacological activity .

Data Table: Comparative Biological Activities

Compound NameCAS NumberBiological ActivityReference
4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine HCl2270906-26-6Antidepressant, Anxiolytic, Neuroprotective
Paroxetine130855-30-0Selective Serotonin Reuptake Inhibitor
Fluoxetine54910-89-3Antidepressant

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), sulfonyl chlorides are reacted with piperidine under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane. Purification via recrystallization or column chromatography is critical for isolating high-purity products . Yield optimization requires balancing stoichiometry, reaction temperature (often 0–25°C), and solvent polarity.

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Answer : Use a combination of NMR (¹H/¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation. For example, related fluorinated piperidines (e.g., 4-(4-fluorobenzoyl)piperidine hydrochloride) are validated via melting point analysis (222–224°C) and FT-IR to confirm functional groups . Elemental analysis (C, H, N, Cl) further ensures purity.

Q. What safety protocols are essential for handling this compound during laboratory experiments?

  • Answer : Follow GHS guidelines for fluorinated amines. Key precautions include:

  • Use of fume hoods to avoid inhalation exposure.
  • PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact.
  • Storage under inert gas (argon) to mitigate hygroscopic degradation .
  • Waste disposal via certified chemical treatment facilities to comply with MARPOL Annex III regulations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of experiments targeting the biological activity of this compound?

  • Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity, while molecular docking screens potential protein targets (e.g., CNS receptors). For fluorinated piperidines, docking studies with serotonin or dopamine transporters can prioritize in vitro assays . Validate predictions using SPR (surface plasmon resonance) or radioligand binding assays.

Q. What strategies resolve contradictions in stability data under varying pH or thermal conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. For example, analogs like 4-(4-fluorobenzoyl)piperidine hydrochloride show thermal stability up to 224°C, but hydrolysis under acidic conditions may degrade the difluoroethoxy group. Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life and identify degradation pathways . Cross-reference with TGA (thermogravimetric analysis) to correlate thermal behavior with structural changes.

Q. How can researchers link mechanistic studies of this compound to broader pharmacological or chemical theories?

  • Answer : Align experimental findings with established frameworks (e.g., Structure-Activity Relationships for fluorinated amines). For instance, the 2,2-difluoroethoxy group’s electron-withdrawing effects may enhance blood-brain barrier penetration, which can be tested via in situ perfusion models . Integrate data into QSPR (Quantitative Structure-Property Relationship) models to predict bioavailability or toxicity.

Q. What advanced purification techniques are recommended for isolating enantiomers or eliminating trace impurities?

  • Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separate enantiomers. For impurities, use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA). Validate purity via LC-MS and ¹⁹F NMR to detect fluorinated byproducts .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., variable bioactivity), employ orthogonal assays (e.g., SPR vs. cell-based assays) and statistical tools (e.g., PCA) to identify confounding variables .
  • Experimental Design : For in vivo studies, adhere to protocols for fluorinated CNS agents, including dose-ranging studies and metabolite profiling via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.